N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-isopropyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H32N4O4 and its molecular weight is 428.533. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals synthesized for specific biological or chemical properties. For instance, research into benzodifuranyl and pyridinyl compounds reveals the creation of molecules for anti-inflammatory and analgesic purposes, demonstrating the broad applicability of similar chemical structures in medical research (A. Abu‐Hashem et al., 2020).
Biological Activity and Potential Therapeutic Uses
Compounds with similar structures have been evaluated for their biological activities, such as enzyme inhibition, which is crucial for developing new therapeutic agents. For example, studies on piperazine analogs have identified their potential in inhibiting enzymes involved in neurological disorders (N. Virk et al., 2018). Another area of interest is the design and synthesis of new amides derived from specific chemical backbones for anticonvulsant activity, highlighting the chemical's relevance in neuroscience and pharmacology (J. Obniska et al., 2015).
Insecticidal and Agricultural Applications
The chemical's framework is also explored for its potential in agriculture, such as in the synthesis of pyridine derivatives for insecticidal activity against pests, thereby contributing to crop protection strategies (E. A. Bakhite et al., 2014).
Environmental Interactions
Research into related compounds has investigated their adsorption characteristics and bioactivity in environmental settings, such as soil, which is vital for understanding the environmental fate of chemical agents and their potential impact on ecosystems (J. Weber & C. J. Peter, 1982).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
These compounds typically bind to the alpha1-adrenergic receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors can affect numerous biochemical pathways. This can lead to therapeutic effects in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (adme) calculations, have identified promising lead compounds among structurally similar molecules . These compounds exhibited an acceptable pharmacokinetic profile, suggesting potential for advanced investigation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with the alpha1-adrenergic receptors. Generally, modulation of these receptors can lead to changes in smooth muscle contraction, impacting physiological processes such as blood pressure regulation and urinary tract function .
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-17(2)24-23(29)16-27-15-22(31-4)21(28)13-19(27)14-25-9-11-26(12-10-25)18-5-7-20(30-3)8-6-18/h5-8,13,15,17H,9-12,14,16H2,1-4H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXAFPUZEHYILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.